molecular formula C47H80O17 B1139306 Notoginsenoside Ft1 CAS No. 155683-00-4

Notoginsenoside Ft1

Cat. No. B1139306
CAS RN: 155683-00-4
M. Wt: 917.13
InChI Key:
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Description

Notoginsenoside Ft1 (Ft1) is a saponin isolated from Panax notoginseng . It has been traditionally used for the treatment of trauma injuries in East Asia . Ft1 is a natural product found in Centella asiatica . The molecular formula of Ft1 is C47H80O17 .


Synthesis Analysis

Notoginsenoside Ft1 was epimerized from notoginsenoside ST4, which was generated through cleaving the carbohydrate side chains at C-20 of notoginsenosides Fa and Fc, and vina-ginsenoside R7, and further converted to other compounds via hydroxylation at C-25 or hydrolysis of the carbohydrate side chains at C-3 under the acid conditions .


Molecular Structure Analysis

The molecular weight of Ft1 is 917.1 g/mol . The IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES of Ft1 are also provided in the PubChem database .


Chemical Reactions Analysis

Notoginsenoside Ft1 was found to undergo chemical transformations under certain conditions. High temperature contributed to the hydroxylation reaction at C-25 and 25% acetic acid concentration was conducive to the preparation of notoginsenoside Ft1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ft1 can be found in the PubChem database . It provides information about the molecular formula, molecular weight, and the structure of Ft1 .

Scientific Research Applications

Promotion of Fibroblast Proliferation

Notoginsenoside Ft1 has been found to promote fibroblast proliferation via the PI3K/Akt/mTOR signaling pathway . This is particularly important in wound healing, as fibroblasts play a crucial role in depositing extracellular matrix that guides angiogenesis and supports the migration and proliferation of other cells .

Benefits Wound Healing

In addition to promoting fibroblast proliferation, Notoginsenoside Ft1 has been shown to benefit wound healing, especially in genetically diabetic mice . It was found to significantly shorten the wound closure time by 5.1 days compared to phosphate-buffered saline treatment .

Enhancement of Platelet Aggregation

Notoginsenoside Ft1 can enhance platelet aggregation by activating a signaling network mediated through P2Y12 . This could potentially be beneficial in conditions where platelet aggregation is desired, such as in the case of wound healing or to prevent excessive bleeding .

Induction of Proliferation, Migration, and Tube Formation in Endothelial Cells

This compound has been found to induce proliferation, migration, and tube formation in cultured human umbilical vein endothelial cells . This suggests that Notoginsenoside Ft1 could potentially be used in therapies aimed at promoting angiogenesis, the formation of new blood vessels from pre-existing vessels .

Inhibition of Colorectal Cancer Growth

Notoginsenoside Ft1 has been found to inhibit colorectal cancer growth by increasing the proportion of CD8+ T cells in tumor-bearing mice . This suggests that it could potentially be used as a therapeutic agent in the treatment of colorectal cancer .

Regulation of Bile Acid Metabolism

Notoginsenoside Ft1 has been found to act as a TGR5 agonist but FXR antagonist to regulate bile acid metabolism . This suggests that it could potentially be used in the treatment of conditions related to bile acid metabolism .

Mechanism of Action

Target of Action

Notoginsenoside Ft1 (Ft1) is a saponin from Panax notoginseng . The primary targets of Ft1 are the deubiquitination enzyme USP9X and the G-protein coupled bile acid (BA) receptor TGR5 . USP9X plays a crucial role in shielding β-catenin , while TGR5 is a potential drug target to treat obesity and associated metabolic disorders .

Mode of Action

Ft1 selectively targets the deubiquitination enzyme USP9X, undermining its role in shielding β-catenin . This leads to a reduction in the expression of downstream effectors in the Wnt signaling pathway . Ft1 also acts as an agonist of TGR5 .

Biochemical Pathways

The primary biochemical pathway affected by Ft1 is the Wnt signaling pathway . Ft1’s interaction with USP9X leads to a reduction in the expression of downstream effectors in this pathway . Additionally, Ft1 is involved in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation .

Result of Action

Ft1 has multiple antitumor effects, including inhibition of cell survival and migration, and promotion of cell apoptosis in breast cancer cells . It also increases the proportion of CD8+ T cells in tumor-bearing mice, thus restraining tumor growth . In the context of wound healing, Ft1 increases cell proliferation and collagen production .

Action Environment

The action of Ft1 can be influenced by various environmental factors. For instance, the metabolic benefits of Ft1 were abolished in mice with much lower bile acid levels This suggests that the presence of certain endogenous substances can significantly impact the efficacy of Ft1

properties

IUPAC Name

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,58)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)62-41-38(35(55)33(53)26(19-48)60-41)64-42-39(36(56)34(54)27(20-49)61-42)63-40-37(57)32(52)25(51)21-59-40/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXVPTXOKTYXHU-UGGLCNOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Notoginsenoside Ft1

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